molecular formula C23H18ClN3O3 B11297880 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11297880
M. Wt: 419.9 g/mol
InChI Key: XOUKWUKZVZIYES-UHFFFAOYSA-N
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Description

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Coupling with phenoxyacetamide: The final step involves the coupling of the 1,2,4-oxadiazole derivative with phenoxyacetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), alkylating agents, and nucleophiles (amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infections.

    Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may be utilized in the synthesis of other complex molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
  • 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
  • 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide lies in its specific structural features, such as the presence of the chlorophenyl group and the 1,2,4-oxadiazole ring, which confer distinct chemical and biological properties. These features may result in different reactivity, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-6-12-18(13-7-15)25-21(28)14-29-20-5-3-2-4-19(20)22-26-23(30-27-22)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

XOUKWUKZVZIYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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